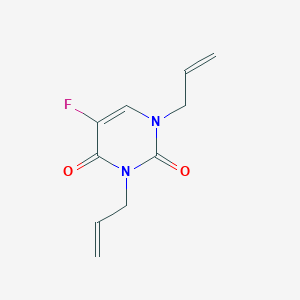![molecular formula C19H24N4O2 B5598250 3-isopropyl-1-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B5598250.png)
3-isopropyl-1-methyl-N-[4-(2-oxo-1-pyrrolidinyl)benzyl]-1H-pyrazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves strategic functionalization and cyclization reactions. For example, the conversion of 1H-pyrazole-3-carboxylic acid into corresponding carboxamides through reactions with various amines exemplifies a common approach to modify the pyrazole core, enhancing its reactivity and introducing new functional groups (Yıldırım, Kandemirli, & Demir, 2005). Similarly, the regioselective synthesis of substituted pyrazolo[1,5-a]pyrimidines from pyrazole precursors further illustrates the versatility in synthesizing complex molecules from simpler pyrazole units (Drev, Grošelj, Mevec, Pušavec, Štrekelj, Golobič, Dahmann, Stanovnik, & Svete, 2014).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including the one , is critical in determining their chemical behavior and interaction with other molecules. X-ray crystallography and spectroscopic methods like NMR and IR are pivotal in elucidating these structures, revealing aspects like bond lengths, angles, and the spatial arrangement of atoms. For instance, studies on similar molecules have demonstrated the importance of the pyrazole ring's conformation and its substitution pattern in dictating the overall molecular geometry and stability (Kumara, Kumar, Naveen, Kumar, & Lokanath, 2018).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-methyl-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-13(2)16-11-17(22(3)21-16)19(25)20-12-14-6-8-15(9-7-14)23-10-4-5-18(23)24/h6-9,11,13H,4-5,10,12H2,1-3H3,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZPOIKNAHYBQFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NCC2=CC=C(C=C2)N3CCCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(4-acetyl-1-piperazinyl)phenyl]propanamide](/img/structure/B5598179.png)

![N-(3-chlorophenyl)-4-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5598197.png)
![2-methyl-6-{[4-(methylsulfonyl)piperazin-1-yl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5598202.png)
![N,N-dimethyl-N'-[4-(3-pyridinyl)-1,3-thiazol-2-yl]-1,4-benzenediamine](/img/structure/B5598203.png)
![methyl 4-{[(1-methyl-1H-imidazol-2-yl)thio]methyl}benzoate](/img/structure/B5598211.png)
![2-{1-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine hydrochloride](/img/structure/B5598212.png)
![4-{[(4-methylphenyl)amino]carbonyl}phenyl 2-methylpropanoate](/img/structure/B5598219.png)

![6-{[(3R*,4R*)-3-cyclobutyl-3-hydroxy-4-methylpyrrolidin-1-yl]carbonyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5598240.png)
![8-fluoro-N-[2-(4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl)ethyl]-2-quinolinecarboxamide](/img/structure/B5598253.png)
![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5598254.png)
![(3aR*,6S*,7R*,7aS*)-2-isopropyl-7-[(3-methyl-2-oxo-1-oxa-3,8-diazaspiro[4.5]dec-8-yl)carbonyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5598255.png)
![(4-morpholinylmethyl)[(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5598259.png)